5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethylamino, hydroxy, and benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, each requiring specific reagents and conditions One common route involves the initial formation of the pyrrole ring through a condensation reaction between a suitable diketone and an amineThe reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. These reactors allow for precise control over reaction parameters and can handle large-scale production. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a ketone under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s functional groups allow it to form various interactions, such as hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
- 5-(2,4-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Uniqueness
The uniqueness of 5-(2,3-DIMETHOXYPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the positional differences of the methoxy groups on the phenyl ring .
Properties
Molecular Formula |
C28H36N2O6 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4Z)-5-(2,3-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H36N2O6/c1-18(2)17-36-20-13-11-19(12-14-20)25(31)23-24(21-9-7-10-22(34-5)27(21)35-6)30(28(33)26(23)32)16-8-15-29(3)4/h7,9-14,18,24,31H,8,15-17H2,1-6H3/b25-23- |
InChI Key |
AKHYMLJSYXCBKE-BZZOAKBMSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN(C)C)C3=C(C(=CC=C3)OC)OC)/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=C(C(=CC=C3)OC)OC)O |
Origin of Product |
United States |
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